(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid
Overview
Description
DS-1040 (Tosylate) is an orally active, selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). It has shown significant potential as a fibrinolysis enhancer for thromboembolic diseases. The compound has demonstrated high selectivity and potency, with IC50 values of 5.92 nM for human TAFIa and 8.01 nM for rat TAFIa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-1040 (Tosylate) involves multiple steps, including the formation of the core structure and subsequent tosylation. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving selective inhibitors and activators .
Industrial Production Methods
Industrial production of DS-1040 (Tosylate) follows stringent protocols to ensure high purity and consistency. The compound is typically produced in solid form and can be dissolved in solvents like DMSO and water for various applications. The production process involves maintaining specific temperature and moisture conditions to preserve the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
DS-1040 (Tosylate) primarily undergoes inhibition reactions, targeting the activated form of thrombin-activatable fibrinolysis inhibitor. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The compound is stable under various conditions and can be dissolved in solvents like DMSO and water. It is often used in in vitro and in vivo studies to assess its inhibitory effects on TAFIa .
Major Products Formed
The primary product formed from the reaction of DS-1040 (Tosylate) is the inhibition of TAFIa, leading to enhanced fibrinolysis. This reaction is crucial for its application in treating thromboembolic diseases .
Scientific Research Applications
DS-1040 (Tosylate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a selective inhibitor in various chemical reactions to study the inhibition of TAFIa.
Biology: Employed in biological assays to understand the role of TAFIa in fibrinolysis and thromboembolic diseases.
Mechanism of Action
DS-1040 (Tosylate) exerts its effects by selectively inhibiting the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). This inhibition enhances fibrinolysis, which is the process of breaking down fibrin in blood clots. The molecular targets of DS-1040 (Tosylate) include human and rat TAFIa, with high selectivity and potency. The compound’s mechanism involves binding to TAFIa and preventing its activity, thereby promoting the breakdown of fibrin and reducing the risk of thromboembolic events .
Comparison with Similar Compounds
DS-1040 (Tosylate) is unique in its high selectivity and potency as a TAFIa inhibitor. Similar compounds include other fibrinolysis enhancers and TAFIa inhibitors, such as:
TAFIa Inhibitor 1: Another selective inhibitor with similar applications but different potency and selectivity profiles.
TAFIa Inhibitor 2: A compound with comparable inhibitory effects but varying pharmacokinetic properties.
TAFIa Inhibitor 3: An alternative inhibitor used in research with distinct molecular targets and pathways
DS-1040 (Tosylate) stands out due to its oral activity, high selectivity, and significant potential in treating thromboembolic diseases.
Properties
IUPAC Name |
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2.C7H8O3S/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10)/t12?,13-,15?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWOXSXOMMLGF-JYGFLIHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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